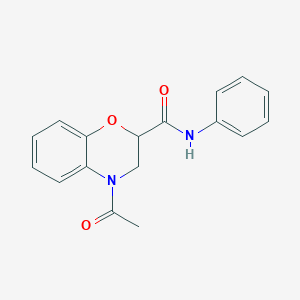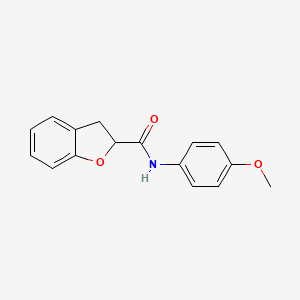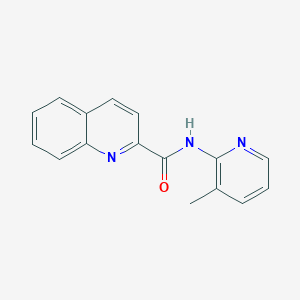
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. It is a benzoxazine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been suggested that 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to reduce oxidative stress and improve antioxidant capacity in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its wide range of biological activities. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a versatile compound for various research applications. However, one of the limitations of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its potential toxicity. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have cytotoxic effects on some cell lines at high concentrations, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the research on 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. Additionally, further research is needed to explore the potential therapeutic applications of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in various diseases, including cancer, inflammation, and oxidative stress-related disorders.
In conclusion, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative that has been widely used in scientific research due to its various biological activities. The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves a multistep process, and its mechanism of action is not fully understood. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, and it has the potential for various therapeutic applications. However, its potential toxicity may limit its use in certain research applications. Further research is needed to explore the potential of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and its derivatives in various diseases.
Métodos De Síntesis
The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be achieved through a multistep process, involving the reaction of aniline with ethyl acetoacetate to form 2-phenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-phenyl-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. Finally, acetic anhydride is added to the reaction mixture to form 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide.
Aplicaciones Científicas De Investigación
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-11-16(22-15-10-6-5-9-14(15)19)17(21)18-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVQONLHKQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)